

# Analytical techniques for "KTX-582 intermediate-1" characterization (NMR, LC-MS)

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Compound of Interest		
Compound Name:	KTX-582 intermediate-1	
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# Application Note: Analytical Characterization of KTX-582 Intermediate-1 Introduction

This document provides detailed analytical procedures for the structural characterization and purity assessment of **KTX-582 intermediate-1**, a key building block in the synthesis of the IRAK4 degrader, KTX-582.[1][2][3] The accurate characterization of this intermediate is critical to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient. KTX-582 is a heterobifunctional degrader that induces the degradation of both IRAK4 and Ikaros/Aiolos. [4]

The chemical identity of **KTX-582 intermediate-1** is Ethyl 4-(tosyloxy)cyclohexanecarboxylate, with the molecular formula C16H22O5S and a molecular weight of 326.41 g/mol .[3][5] This application note outlines standardized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and purity analysis.

# Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the unambiguous structure determination of organic molecules.[6] Both <sup>1</sup>H and <sup>13</sup>C NMR are employed to confirm the identity and structural



integrity of KTX-582 intermediate-1.

#### Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data

Based on the structure of Ethyl 4-(tosyloxy)cyclohexanecarboxylate, the following NMR signals are predicted. The exact chemical shifts may vary depending on the solvent and sample concentration.

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data for KTX-582 Intermediate-1

Assignment	<sup>1</sup> H NMR (Predicted)	<sup>13</sup> C NMR (Predicted)
Chemical Shift (ppm)	Multiplicity	
Tosylate-CH₃	~ 2.45	S
Tosylate-Ar-H	~ 7.80 (ortho to SO <sub>2</sub> )	d
~ 7.35 (meta to SO <sub>2</sub> )	d	
Tosylate-Ar-C		_
Cyclohexane-H1	~ 2.30	m
Cyclohexane-H <sub>4</sub>	~ 4.50	m
Cyclohexane-H <sub>2</sub> , <sub>3</sub> , <sub>5</sub> , <sub>6</sub>	~ 1.40 - 2.10	m
Ester-O-CH <sub>2</sub>	~ 4.10	q
Ester-CH₃	~ 1.25	t
Ester-C=O		

## **Experimental Protocol: NMR Analysis**

#### 1.2.1. Sample Preparation

- Weigh approximately 5-10 mg of KTX-582 intermediate-1.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).



- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

#### 1.2.2. <sup>1</sup>H NMR Acquisition Parameters

• Spectrometer: 400 MHz or higher

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard single pulse (zg30)

• Spectral Width: -2 to 12 ppm

Acquisition Time: ~4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16

#### 1.2.3. <sup>13</sup>C NMR Acquisition Parameters

• Spectrometer: 100 MHz or higher

Solvent: CDCl₃

• Temperature: 298 K

Pulse Program: Proton-decoupled (zgpg30)

• Spectral Width: -10 to 220 ppm

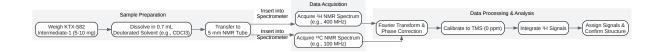
Acquisition Time: ~1.5 seconds

• Relaxation Delay: 2 seconds

Number of Scans: 1024



#### **NMR Analysis Workflow**



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Caption: Workflow for NMR-based structural characterization.

# Identity and Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[5][7] It is employed to confirm the molecular weight of **KTX-582 intermediate-1** and to assess its purity by separating it from potential impurities.

#### **Predicted LC-MS Data**

Table 2: Predicted LC-MS Data for KTX-582 Intermediate-1



Parameter	Predicted Value
Molecular Formula	C16H22O5S
Molecular Weight	326.41 g/mol
Retention Time (t_R_)	5.0 - 8.0 min (method dependent)
Observed Ions (Positive ESI)	[M+H]+ = 327.1
[M+Na]+ = 349.1	
[M+K] <sup>+</sup> = 365.1	_

### **Experimental Protocol: LC-MS Analysis**

#### 2.2.1. Sample Preparation

- Prepare a stock solution of KTX-582 intermediate-1 at 1 mg/mL in acetonitrile or methanol.
- Dilute the stock solution to a final concentration of 10 μg/mL with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
- Filter the sample through a 0.22 μm syringe filter if necessary.

#### 2.2.2. Liquid Chromatography Parameters

- System: UHPLC or HPLC system
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
  - o 0.0 min: 5% B
  - o 1.0 min: 5% B



o 8.0 min: 95% B

o 9.0 min: 95% B

o 9.1 min: 5% B

o 10.0 min: 5% B

• Flow Rate: 0.4 mL/min

• Column Temperature: 40 °C

• Injection Volume: 2 μL

2.2.3. Mass Spectrometry Parameters

• Ion Source: Electrospray Ionization (ESI)

• Polarity: Positive

• Scan Range: m/z 100 - 1000

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

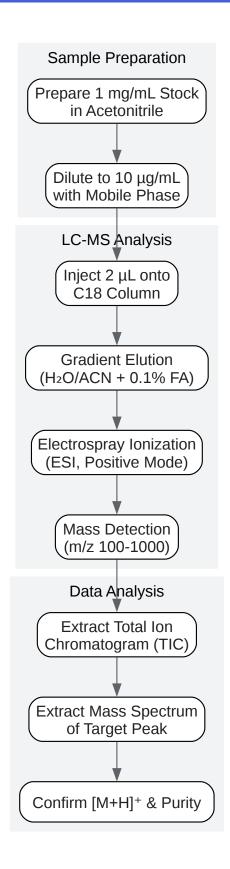
• Source Temperature: 120 °C

Desolvation Temperature: 350 °C

• Desolvation Gas Flow: 800 L/hr

## **LC-MS Analysis Workflow**





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